PZ-2891 - 2170608-82-7

PZ-2891

Catalog Number: EVT-281043
CAS Number: 2170608-82-7
Molecular Formula: C20H23N5O
Molecular Weight: 349.438
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PZ-2891 is a pantazine, a novel class of orally bioavailable PanK modulators []. This drug-like molecule functions as a chemical probe for investigating the role of coenzyme A (CoA) biosynthesis in various biological processes []. PZ-2891 exhibits nanomolar binding affinity for PANK3, a specific isoform of PanK [].

Pantothenic Acid (Vitamin B5)

  • Compound Description: Pantothenic acid is an essential nutrient that serves as a precursor for the biosynthesis of coenzyme A (CoA). [, , ] It plays a crucial role in various metabolic processes, including the metabolism of carbohydrates, fatty acids, and amino acids.
  • Relevance: Pantothenic acid is the substrate of pantothenate kinase (PanK), the target enzyme of PZ-2891. PZ-2891 acts as a pantothenate-dependent activator of PanK, meaning its ability to increase CoA levels depends on the availability of pantothenic acid. []

Coenzyme A (CoA)

  • Compound Description: CoA is a crucial coenzyme involved in numerous metabolic reactions, including the citric acid cycle, fatty acid metabolism, and amino acid metabolism. [, ]
  • Relevance: PZ-2891, by activating PanK, ultimately leads to an increase in the intracellular levels of CoA. [] This increase in CoA can have significant effects on cellular metabolism and is the basis for the therapeutic potential of PZ-2891 in neurodegenerative and metabolic disorders.

Acetyl-CoA

  • Compound Description: Acetyl-CoA is a key molecule in metabolism, serving as both a precursor for biosynthesis and a source of energy. It is involved in various metabolic pathways, including the citric acid cycle and fatty acid synthesis. []
  • Relevance: Acetyl-CoA is a feedback inhibitor of certain PanK isoforms. PZ-2891, by binding to PanK, can interfere with this feedback inhibition, leading to increased CoA biosynthesis even in the presence of high acetyl-CoA levels. []

4′-Phosphopantetheine

  • Compound Description: 4′-Phosphopantetheine is an intermediate in the CoA biosynthesis pathway, downstream of the PanK-catalyzed step. []
  • Relevance: 4′-Phosphopantetheine can bypass the defective enzyme in pantothenate kinase-associated neurodegeneration (PKAN) and is being investigated as a potential therapeutic strategy. This highlights the importance of the CoA pathway and its intermediates in the context of PZ-2891's mechanism of action. []

Compound 7

  • Compound Description: Compound 7 is a small molecule identified as a human PanK inhibitor. []
  • Relevance: In contrast to PZ-2891, which activates PanK, Compound 7 inhibits it, leading to a decrease in CoA levels and increased susceptibility to malaria parasites. This contrasting effect highlights the importance of PanK activity in malaria infection and further validates the enzyme as a potential drug target. []

Fosmetpantotenate

  • Compound Description: Fosmetpantotenate is a pantothenic acid derivative investigated as a potential treatment for PKAN. []
  • Relevance: Similar to 4′-phosphopantetheine, fosmetpantotenate aims to bypass the defective PanK enzyme in PKAN. Although it showed initial promise, recent clinical trials did not demonstrate significant benefits. This research highlights the challenges in developing therapeutics targeting the CoA pathway and underscores the need for further exploration of alternative approaches like PZ-2891. []
Overview

PZ-2891 is a synthetic compound developed as an allosteric activator of pantothenate kinase, an enzyme crucial for the regulation of cellular coenzyme A levels. This compound has garnered attention due to its ability to cross the blood-brain barrier, making it a potential therapeutic agent for conditions associated with pantothenate kinase deficiencies, such as pantothenate kinase-associated neurodegeneration. The synthesis and optimization of PZ-2891 were guided by a library screening process, which aimed to enhance its potency and pharmacokinetic properties while minimizing lipophilicity.

Source and Classification

PZ-2891 was synthesized through a chemical optimization process following an initial hit identified from a library screen. It belongs to a class of compounds known as pantazines, which are characterized by their ability to modulate the activity of pantothenate kinase enzymes. Specifically, PZ-2891 targets the human pantothenate kinase 3 isoform (PANK3) and has been shown to stabilize its active conformation, thus enhancing its enzymatic activity in the presence of ATP and magnesium ions .

Synthesis Analysis

Methods and Technical Details

The synthesis of PZ-2891 involved several key steps:

  1. Library Screening: Initial compounds were screened for their ability to activate PANK3.
  2. Chemical Optimization: Modifications were made based on structure-activity relationships (SAR) to improve potency and reduce lipophilicity. Key changes included:
    • Replacing the tert-butyl group with an isopropyl group.
    • Switching from a urea linker to an acetamide linker.
    • Substituting the nicotinonitrile side chain with a pyridazine-3-carbonitrile moiety .

The final compound was characterized by its high affinity for PANK3, with an IC50 value significantly lower than that of its predecessors.

Molecular Structure Analysis

Structure and Data

The molecular structure of PZ-2891 reveals several critical components that facilitate its interaction with PANK3:

  • Core Structure: The compound features a piperazine ring that acts as a spacer, allowing for optimal positioning of other functional groups.
  • Binding Interactions: PZ-2891 binds across the dimer interface of PANK3, engaging both protomers and stabilizing the active conformation through multiple hydrogen bonds and hydrophobic interactions .

The crystal structure of the PANK3-PZ-2891 complex has been resolved, providing insights into how the compound interacts at the molecular level, including specific amino acid residues involved in binding.

Chemical Reactions Analysis

Reactions and Technical Details

PZ-2891 functions primarily as an allosteric activator rather than undergoing significant chemical transformations itself. Its mechanism involves binding to the pantothenate site on PANK3, which prevents feedback inhibition by acetyl-CoA. This binding stabilizes the enzyme in an active conformation that enhances its catalytic activity towards pantothenate, leading to increased levels of coenzyme A in cells .

Mechanism of Action

Process and Data

The mechanism of action for PZ-2891 is characterized by:

  1. Allosteric Activation: Upon binding to one protomer of the PANK3 dimer, PZ-2891 locks the opposite protomer in a catalytically active state.
  2. Stabilization: The compound stabilizes the PANK3•ATP•Mg²⁺ complex, increasing its thermal stability and preventing dissociation in the presence of acetyl-CoA .
  3. Induced Fit Mechanism: The binding induces conformational changes that enhance enzyme activity while inhibiting normal feedback mechanisms that would otherwise reduce coenzyme A synthesis.

Quantitative analyses have shown that PZ-2891 has a residence time of approximately 34 minutes on PANK3, indicating strong binding affinity (0.2 nM) which is crucial for its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PZ-2891 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Enhanced solubility due to structural modifications aimed at optimizing pharmacokinetics.
  • Lipophilicity: Reduced lipophilicity compared to earlier analogs, improving bioavailability while maintaining sufficient potency .

These properties contribute to its effectiveness as a therapeutic agent capable of penetrating biological barriers.

Applications

Scientific Uses

PZ-2891 has significant potential applications in scientific research and therapeutic development:

  • Neurodegenerative Diseases: It is being explored as a treatment for conditions like pantothenate kinase-associated neurodegeneration, where increased coenzyme A levels may alleviate symptoms .
  • Metabolic Disorders: The compound's role in regulating coenzyme A levels positions it as a candidate for addressing various metabolic disorders linked to energy metabolism dysfunctions.

Ongoing research aims to further elucidate its mechanisms and expand its applications in clinical settings.

Introduction to Coenzyme A (CoA) Biosynthesis and Pantothenate Kinase (PANK) Modulation

Biochemical Pathway of CoA Biosynthesis: Role of Pantothenate Kinase Isoforms (PANK1, PANK2, PANK3)

Coenzyme A (CoA) is an essential cofactor in over 100 biochemical reactions, including energy production (citric acid cycle), fatty acid metabolism, and complex lipid synthesis. Its biosynthesis begins with vitamin B5 (pantothenate) and proceeds through five enzymatic steps. The first and rate-limiting step—the phosphorylation of pantothenate to phosphopantothenate—is catalyzed exclusively by pantothenate kinases (PANKs). Mammals express four PANK isoforms derived from three genes: PANK1 (yielding cytosolic PANK1α and mitochondrial PANK1β), PANK2 (mitochondrial), and PANK3 (cytosolic). These isoforms exhibit distinct tissue distributions, subcellular localizations, and regulatory mechanisms [2] [6].

Table 1: Mammalian Pantothenate Kinase Isoforms

IsoformSubcellular LocalizationPrimary TissuesSensitivity to Acetyl-CoA Inhibition
PANK1αNuclearLiver, KidneyModerate (IC₅₀: ~1 μM)
PANK1βMitochondrial/CytosolicLiver, HeartLow (IC₅₀: ~5 μM)
PANK2MitochondrialBrain, RetinaHigh (IC₅₀: ~0.1 μM)
PANK3CytosolicUbiquitousModerate (IC₅₀: ~1 μM)

PANK isoforms are allosterically inhibited by acetyl-CoA and other acyl-CoA esters, creating a feedback loop that maintains cellular CoA homeostasis. PANK2, localized to the mitochondrial intermembrane space, is uniquely activated by long-chain acylcarnitines, linking its activity to fatty acid β-oxidation [2] [4]. This compartmentalization allows PANK isoforms to regulate CoA pools in specific subcellular locations, with mitochondrial isoforms (PANK1β, PANK2) critical for energy metabolism and cytosolic/nuclear isoforms (PANK1α, PANK3) supporting lipid and carbohydrate metabolism [2] [6].

Pathophysiology of Pantothenate Kinase-Associated Neurodegeneration (PKAN) and CoA Deficiency

Pantothenate kinase-associated neurodegeneration (PKAN) is a rare, autosomal recessive disorder caused by biallelic mutations in the PANK2 gene. PKAN is characterized by progressive dystonia, dysarthria, rigidity, pigmentary retinopathy, and psychiatric symptoms. A hallmark radiographic feature—the "eye of the tiger" sign on T2-weighted MRI—reflects abnormal iron accumulation in the globus pallidus, surrounded by edema-induced hyperintensity [3] [7].

PANK2 mutations (e.g., truncations, missense variants) result in loss-of-function or complete absence of the PANK2 enzyme. This disrupts mitochondrial CoA biosynthesis, leading to:

  • CoA Deficiency: Impaired energy metabolism due to reduced acetyl-CoA for the citric acid cycle and ketone utilization [1] [10].
  • Metabolic Intermediates Accumulation: Cysteine buildup in the basal ganglia, which chelates iron and promotes oxidative stress via Fenton reactions [7].
  • Secondary Iron Deposition: Iron accumulation exacerbates neuronal damage through reactive oxygen species (ROS) generation [3] [6].

Mouse models of PANK deficiency confirm these mechanisms: Neuronal-specific Pank1/Pank2 double-knockout mice exhibit severe locomotor impairment, weight loss, and early death due to hypoglycemia and defective ketone utilization [2] [8].

Rationale for PANK Modulation in Neurological and Metabolic Disorders

The absence of disease-modifying therapies for PKAN and the limitations of existing approaches underscore the need for targeted PANK modulators:

  • Bypass Strategies: Protected phosphopantothenate derivatives (e.g., 4'-phosphopantetheine) failed due to poor blood-brain barrier (BBB) penetration [1] [10].
  • CoA Supplementation: Direct CoA administration is ineffective as CoA cannot cross cellular membranes [4].
  • PANK Activation: Small molecules that allosterically activate residual PANK activity (especially PANK1/PANK3) offer a promising alternative to compensate for PANK2 loss [1] [8].

PANK modulation also holds potential beyond PKAN. In metabolic disorders like propionic acidemia, PANK activation elevates CoA to detoxify propionyl-CoA [8]. Conversely, PANK inhibitors may reduce hepatic CoA to normalize glucose production in diabetes [8] [4].

Table 2: Therapeutic Challenges in PKAN and Rationale for PANK Modulation

ChallengeLimitationPANK Modulator Approach
Blood-Brain Barrier (BBB)CoA precursors cannot cross BBBPZ-2891 penetrates BBB (confirmed in mice)
Feedback InhibitionAcyl-CoA inhibits residual PANK activityPZ-2891 locks PANK in active conformation
Isoform CompensationPANK2 loss cannot be fully compensatedActivates PANK1/PANK3 to restore CoA
Mitochondrial DysfunctionCoA deficiency impairs energy productionIncreases mitochondrial acetyl-CoA

PZ-2891: A Novel PANK Modulator

PZ-2891 (CAS 2170608-82-7) is an orally bioavailable, brain-penetrant pantothenate kinase modulator developed through LipE (lipophilic efficiency)-guided optimization. It exhibits a unique dual mechanism:

  • Allosteric Activation at low concentrations (sub-saturating): Stabilizes PANK dimers in a catalytically active state refractory to acetyl-CoA inhibition [1] [5].
  • Orthosteric Inhibition at high concentrations: Competes with pantothenate in the substrate-binding pocket [5] [9].

Table 3: Biochemical Profile of PZ-2891

ParameterhPANK1βhPANK2hPANK3Significance
IC₅₀ (nM)40.20.71.3High affinity for PANK2/PANK3
cLogP2.92.92.9Balanced lipophilicity for CNS penetration
LipE6.58.17.9Optimized potency vs. lipophilicity

Structural Mechanism: PZ-2891 binds the pantothenate pocket and dimer interface of the PANK•ATP•Mg²⁺ complex, forming a high-affinity ternary complex. This binding "locks" one protomer in an active conformation, while engaging residue R306' on the opposite protomer to stabilize the dimer (residence time: 34 minutes). The isopropyl group of PZ-2891 occupies a hydrophobic flap, and its carbonyl forms hydrogen bonds with R207—key interactions absent in its inactive isomer (PZ-3067) [1] [5].

Functional Outcomes:

  • In human hepatocytes, PZ-2891 increases CoA levels by >2-fold, an effect abolished in PANK3-knockout cells [1].
  • In mice, oral PZ-2891 elevates CoA in liver (dose-dependent) and brain (requires higher doses), confirming BBB penetration [1] [10].
  • In neuronal Pank1/Pank2 double-knockout mice, PZ-2891 restores brain CoA, reverses weight loss, improves locomotor activity, and extends median survival from 52 to 150 days [1] [10].

Table 4: Comparative Mechanisms of PKAN Therapeutic Strategies

StrategyMechanismBBB PenetrationEffect on Brain CoA
PhosphopantetheineBypasses PANK stepNoNone
CoA SupplementationDirect CoA replacementNoNone
PZ-2891Allosteric PANK activationYesSignificant increase

Properties

CAS Number

2170608-82-7

Product Name

PZ-2891

IUPAC Name

6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile

Molecular Formula

C20H23N5O

Molecular Weight

349.438

InChI

InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3

InChI Key

LGWDVWIZDPGCFG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N

Solubility

Soluble in DMSO

Synonyms

PZ-2891; PZ 2891; PZ2891;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.